
(6-Amino-3h-purin-3-yl)methyl 2,2-dimethylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Amino-3H-purin-3-yl)methyl 2,2-dimethylpropanoate: is a chemical compound that consists of a purine ring, an amino group, and a methyl ester group . Purines are a type of organic compound that are essential for the functioning of DNA and RNA, and they are also found in certain foods and beverages .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-Amino-3H-purin-3-yl)methyl 2,2-dimethylpropanoate typically involves the reaction of a purine derivative with a suitable esterifying agent under controlled conditions. The reaction conditions often include the use of a base to facilitate the esterification process.
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification reactions using automated reactors to ensure consistency and efficiency. The process is optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the amino group.
Reduction: Reduction reactions may target the purine ring or the ester group.
Substitution: Substitution reactions can occur at the amino group or the ester group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry: In chemistry, (6-Amino-3H-purin-3-yl)methyl 2,2-dimethylpropanoate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of nucleoside analogs and other biologically active compounds.
Biology: In biological research, this compound is studied for its potential role in DNA and RNA interactions. It is used in experiments to understand the mechanisms of nucleic acid function and regulation.
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It may be used in the development of antiviral or anticancer drugs due to its structural similarity to nucleosides.
Industry: In the industrial sector, this compound is utilized in the production of pharmaceuticals and other fine chemicals. Its unique structure makes it valuable for various synthetic applications.
Mechanism of Action
The mechanism of action of (6-Amino-3H-purin-3-yl)methyl 2,2-dimethylpropanoate involves its interaction with nucleic acids. The compound can mimic natural nucleosides, allowing it to be incorporated into DNA or RNA strands. This incorporation can disrupt normal nucleic acid function, leading to potential therapeutic effects such as inhibition of viral replication or cancer cell growth.
Comparison with Similar Compounds
Adenosine: A naturally occurring nucleoside with a similar purine structure.
Guanosine: Another nucleoside with a purine base, commonly found in RNA.
2,6-Diaminopurine: A synthetic analog of adenine with two amino groups.
Uniqueness: (6-Amino-3H-purin-3-yl)methyl 2,2-dimethylpropanoate is unique due to its specific ester group, which differentiates it from other purine derivatives. This ester group can influence the compound’s reactivity and biological activity, making it a valuable tool in various research and industrial applications.
Properties
CAS No. |
81619-09-2 |
|---|---|
Molecular Formula |
C11H15N5O2 |
Molecular Weight |
249.27 g/mol |
IUPAC Name |
(6-imino-7H-purin-3-yl)methyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C11H15N5O2/c1-11(2,3)10(17)18-6-16-5-15-8(12)7-9(16)14-4-13-7/h4-5,12H,6H2,1-3H3,(H,13,14) |
InChI Key |
RNDGSOFUHJLNGV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)OCN1C=NC(=N)C2=C1N=CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


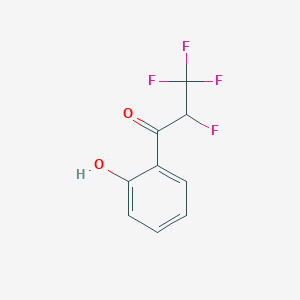
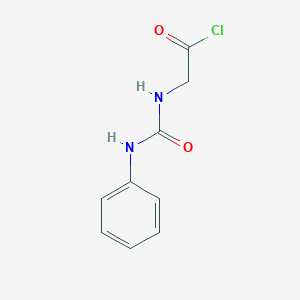
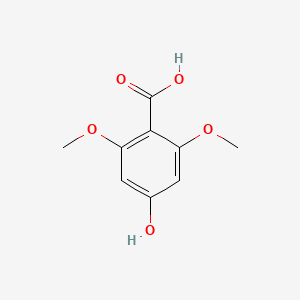
![2-[Bromotris(2,2-dimethylpropoxy)-lambda~5~-phosphanyl]-1-phenylethan-1-one](/img/structure/B14410463.png)
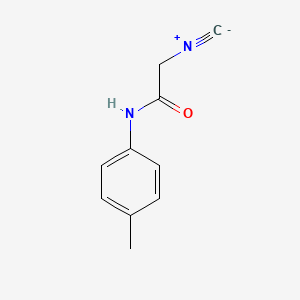
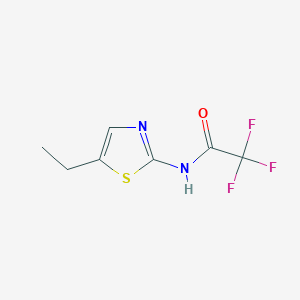
![[Dimethyl(prop-2-en-1-yl)silyl]methanethiol](/img/structure/B14410480.png)
![3,5-Bis[(benzenesulfonyl)methyl]-4H-1,2,4-triazol-4-amine](/img/structure/B14410483.png)
![1-[{2-[2-(Dimethylamino)ethoxy]ethyl}(methyl)amino]propan-2-ol](/img/structure/B14410489.png)
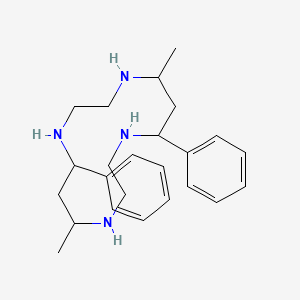
![2,6-Di-tert-butyl-4-[5-ethyl-2-(methylsulfanyl)-1,3-thiazol-4-yl]phenol](/img/structure/B14410499.png)
![4-[3-(4-Methylphenyl)-5-nitrothiophen-2-yl]morpholine](/img/structure/B14410504.png)
![N-[Tris(dimethylamino)-lambda~5~-phosphanylidene]benzenesulfonamide](/img/structure/B14410507.png)
![3-methoxy-7-methylbenzo[c]acridine](/img/structure/B14410520.png)
